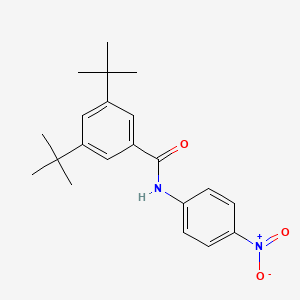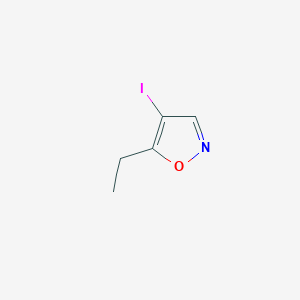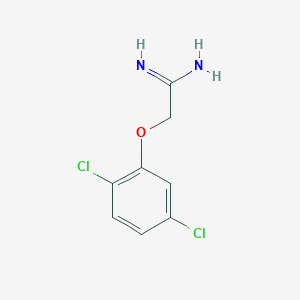![molecular formula C25H22ClN3O2S2 B12469200 N-[2-({1-[(4-chlorophenyl)amino]-1-oxobutan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methylbenzamide](/img/structure/B12469200.png)
N-[2-({1-[(4-chlorophenyl)amino]-1-oxobutan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-({1-[(4-chlorophenyl)carbamoyl]propyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methylbenzamide is a complex organic compound that features a benzothiazole core, a chlorophenyl group, and a carbamoyl propyl sulfanyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({1-[(4-chlorophenyl)carbamoyl]propyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methylbenzamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the benzothiazole intermediate.
Attachment of the Carbamoyl Propyl Sulfanyl Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halides, alkylating agents, and nucleophiles can be employed under appropriate conditions (e.g., solvent, temperature).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Research: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: Its unique structure may make it suitable for use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism by which N-[2-({1-[(4-chlorophenyl)carbamoyl]propyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methylbenzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form various interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which contribute to its biological activity.
相似化合物的比较
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Shares the chlorophenyl group and sulfur-containing moiety.
Phenyl boronic acid (PBA) derivatives: Similar in terms of having functional groups that can interact with biological targets.
Uniqueness
N-[2-({1-[(4-chlorophenyl)carbamoyl]propyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzothiazole core, combined with the carbamoyl propyl sulfanyl moiety, provides a versatile scaffold for further modification and application in various fields.
属性
分子式 |
C25H22ClN3O2S2 |
|---|---|
分子量 |
496.0 g/mol |
IUPAC 名称 |
N-[2-[1-(4-chloroanilino)-1-oxobutan-2-yl]sulfanyl-1,3-benzothiazol-6-yl]-4-methylbenzamide |
InChI |
InChI=1S/C25H22ClN3O2S2/c1-3-21(24(31)27-18-10-8-17(26)9-11-18)32-25-29-20-13-12-19(14-22(20)33-25)28-23(30)16-6-4-15(2)5-7-16/h4-14,21H,3H2,1-2H3,(H,27,31)(H,28,30) |
InChI 键 |
UHSMNXGEFHZYKC-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)NC1=CC=C(C=C1)Cl)SC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-chloro-5-[4-(2,2-dicyanoethenyl)furan-3-yl]benzoate](/img/structure/B12469132.png)

![2-(Pentanoylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B12469141.png)

![4-methyl-N-[2-(propylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12469146.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)glycinamide](/img/structure/B12469153.png)
![N-(4-bromophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12469159.png)
![2-(4-methylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12469160.png)
![3-methyl-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B12469161.png)
![sodium;2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13S,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12469166.png)

![5-ethoxy-2-[(E)-(1H-indazol-5-ylimino)methyl]phenol](/img/structure/B12469205.png)
![3-(4-(4-fluorophenylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-ylamino)propan-1-ol](/img/structure/B12469208.png)
![4-ethoxy-N-[3-({[(4-ethoxyphenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]benzamide](/img/structure/B12469212.png)
